molecular formula C7H10O B3028758 3-Oxatricyclo[3.2.1.02,4]octane CAS No. 3146-39-2

3-Oxatricyclo[3.2.1.02,4]octane

Cat. No.: B3028758
CAS No.: 3146-39-2
M. Wt: 110.15 g/mol
InChI Key: OHNNZOOGWXZCPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxatricyclo[3.2.1.02,4]octane can be synthesized through several methods. One common approach involves the epoxidation of norbornene using peracids such as m-chloroperbenzoic acid (m-CPBA) . The reaction typically occurs under mild conditions, yielding the desired epoxide.

Industrial Production Methods

Industrial production of this compound often involves the same epoxidation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols .

Scientific Research Applications

3-Oxatricyclo[3.2.1.02,4]octane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Oxatricyclo[3.2.1.02,4]octane exerts its effects involves the reactivity of the epoxide ring. The strained ring system is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions . The molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNNZOOGWXZCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871884
Record name exo-2,3-Epoxynorbornane
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278-74-0, 3146-39-2
Record name 3-Oxatricyclo[3.2.1.02,4]octane
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Record name 3-Oxatricyclo(3.2.1.02,4)octane
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Record name Norbornane, 2,3-epoxy-, exo-
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Record name exo-Norbornene oxide
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Record name Exo-2,3-epoxynorbornane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The introduction of the epoxy group in norbornane leads to significant alterations in bond lengths and valence angles compared to the parent molecule. This structural distortion is primarily due to the strain induced by the three-membered epoxy ring. These findings are supported by quantum chemical calculations and were experimentally determined using rotational spectroscopy. []

ANone: The molecular formula of 2,3-epoxynorbornane is C7H10O. Its molecular weight is 110.15 g/mol.

A: Detailed NMR analysis, including 1H, 13C, 14N, and 17O NMR, as well as two-dimensional COSY experiments, have been used to confirm the structure of 2,3-epoxynorbornane derivatives. These studies, in conjunction with comparisons to oxygen analogs and computational analysis of vicinal coupling constants using MMX software, provide valuable insights into the structural features of these compounds. [] Additionally, 13C NMR has been specifically employed to differentiate between stereoisomers of bicyclo[2.2.1]hept-5-ene and 3-oxatricyclo[3.2.1.02,4]octane derivatives. []

A: 2,3-Epoxynorbornane can undergo ring-opening polymerization. For instance, it has been successfully polymerized using triphenylmethyl hexafluoroarsenate as an initiator. The resulting polymers exhibit low viscosity and glass transition temperatures. Notably, the polymerization process can be influenced by temperature, with lower temperatures leading to the formation of products with a higher proportion of low molecular weight components. []

A: Yes, 2,3-epoxynorbornane can be copolymerized with other monomers like tetrahydrofuran. These copolymerization reactions, typically initiated by triphenylmethyl hexafluoroarsenate, yield products with varying properties depending on the reaction conditions. Characterization techniques like infrared and nuclear magnetic resonance (NMR) spectroscopy, gel-permeation chromatography (GPC), viscometry, and differential scanning calorimetry are employed to analyze the resulting copolymers. []

A: The stereochemistry of 2,3-epoxynorbornane significantly influences its reactivity. For example, the endo and exo isomers of 2,3-epoxynorbornane-6-carbonitrile exhibit distinct behaviors when reduced with lithium aluminum hydride. The endo isomer yields exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane, while the exo isomer forms this compound-exo-6-methylamine. These differing reactivities are attributed to the varying steric environments and electronic properties of the isomers. []

A: The reduction of 5,6-dimethylidene-exo-2,3-epoxynorbornane (a derivative of 2,3-epoxynorbornane) with LiAlH4 in tetrahydrofuran (THF) proceeds slowly, ultimately producing a mixture of alcohols. The product distribution is highly dependent on the initial concentration of LiAlH4. Lower concentrations favor the formation of the tricyclic alcohol 6-methyl-5-methylidene-anti-3-nortricyclanol. In contrast, higher LiAlH4 concentrations lead to increased yields of 5,6-dimethylidene-exo-2-norbornanol and 2,3-dimethylidene-anti-7-norbornanol. These findings offer insights into the mechanistic pathways involved in these reductions. [, ]

A: 2,3-Epoxynorbornane plays a crucial role as a co-activator in the ring-opening metathesis polymerization of bicyclo[2.2.2]oct-2-ene. Specifically, it is used in conjunction with a catalyst system consisting of (mesitylene)W(CO)3/EtAlCl2/Me4Sn and a trace of norbornene. This polymerization reaction results in a polymer with a substantial proportion of cis double bonds (32%), suggesting a degree of blockiness in the cis/trans double bond distribution. []

A: Studies using 2,3-epoxynorbornane have provided valuable insights into the behavior of zinc bisphenoxide catalysts, particularly in the context of epoxide ring-opening reactions. The isolation and characterization of the stable complex Zn(O-2,6-(t)Bu2C6H3)2 x (exo-2,3-epoxynorbornane)2 demonstrate that the lack of reactivity of certain epoxides, such as α-pinene oxide and exo-2,3-epoxynorbornane, towards copolymerization with carbon dioxide in the presence of these catalysts is not due to limitations in epoxide-metal binding. []

A: Yes, a novel bifunctional epoxide monomer, 3-oxatricyclo[3.2.1.02,4]-octyl-6-methyl this compound-6-carboxylate (OTMOTC), has been synthesized utilizing 2,3-epoxynorbornane as a key building block. This monomer shows promise for applications in UV-curable powder coatings due to its favorable photocurable properties and suitable melting point. The synthetic route to OTMOTC is notably straightforward and utilizes readily available starting materials. []

A: In contrast to singlet oxygen, the reaction of triplet oxygen with 2-phenylnorbornene generates different products, including endo-2-phenyl-exo-2,3-epoxynorbornane. The yield of this epoxide can be enhanced by conducting the reaction in protic solvents. This reaction, along with the formation of other products like 3-formylcyclopentyl phenyl ketone and a trimer of exo-2,3-epidioxy-endo-2-phenylnorbornane, offers further understanding of the reaction mechanisms associated with triplet oxygen and norbornene derivatives. []

A: Gold(III) oxo complexes, stabilized by bidentate ligands like 6-substituted-2,2’-bipyridines, have demonstrated promising reactivity in oxygen atom transfer reactions to olefins. These complexes have been employed in the study of styrene oxygenation, leading to the isolation and structural characterization of an unprecedented gold(I) olefin complex and various oxygenated styrene derivatives. Further investigations utilizing cyclic alkenes like norbornene have provided evidence for the involvement of oxametallacyclic intermediates in these reactions. []

A: The isolation and characterization of the oxaauracyclobutane [Au(bipyMe)(κ2‐O,C‐2‐oxynorbornyl)][PF6] from the reaction of a gold(III) oxo complex with norbornene represents a significant finding. This discovery provides strong evidence for the intermediacy of oxametallacycles in oxygen atom transfer reactions mediated by gold complexes. Further reactions of this auraoxetane with excess norbornene yield the corresponding gold(I) olefin complex and exo-2,3-epoxynorbornane, supporting the proposed reaction mechanism involving an eliminative reduction pathway. []

A: Structural and spectroscopic studies of gold(I) alkene complexes, such as [Au(bipyR)(η2-alkene)][PF6] and [Au2(bipyR)2(μ−η2,η2-dialkene)][PF6]2, offer valuable information about the nature of metal-olefin bonding. These studies, corroborated by theoretical calculations at the hybrid-DFT level, suggest a significant contribution from π-back-donation to the overall gold-olefin bond strength. Such findings are crucial for the development of new and improved gold catalysts for various organic transformations. []

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